

Carviolin: A Fungal-Derived Anthraquinone with Cytotoxic and Immunomodulatory Potential

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Compound of Interest

Compound Name: Carviolin

Cat. No.: B2929679

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A Technical Guide for Drug Discovery and Development Professionals

Core Abstract: **Carviolin** is a naturally occurring anthraquinone pigment first identified in several species of fungi.[1][2] Initially noted for its antifungal and antibacterial properties, recent investigations have unveiled its moderate cytotoxic and immunosuppressive activities, suggesting its potential as a lead compound for novel therapeutic development. This document provides a comprehensive overview of the origin, biochemical properties, and putative mechanisms of action of **Carviolin**, adhering to a technical framework for researchers and drug development professionals.

Origin and Discovery

Carviolin is a polyketide, a class of secondary metabolites produced by fungi.[2] It is biosynthesized from acetyl-CoA and malonyl-CoA precursors via the polyketide synthesis pathway, leading to its characteristic 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione core structure.[2]

The compound has been isolated from several fungal species, including:

- *Penicillium purpureum*[1][3]
- *Penicillium carminoviolaceum*[2]
- *Neobulgaria pura* (formerly *Pure Neobulgaria*)[1][2]

Its discovery arose from bioactivity screening programs aimed at identifying novel antimicrobial agents from fungal extracts. During these screens, the pigmented fractions demonstrated significant inhibitory activity, which led to the isolation and structural elucidation of **Carviolin** as one of the active principles.

Physicochemical and Biochemical Data

Carviolin's biological activity is intrinsically linked to its chemical structure. The following table summarizes key quantitative data reported for the compound.

Property	Value	Source
Molecular Formula	C16H12O6	PubChem CID: 10040432[2]
Molecular Weight	300.26 g/mol	PubChem CID: 10040432[2]
CAS Number	478-35-3	TargetMol, PubChem[1][2]
Reported Bioactivity	Moderately Cytotoxic, Antifungal, Antibacterial	TargetMol[1]
Related Bioactivity	Immunosuppressive Features (from source organism)	Chem. Pharm. Bull. (Tokyo) 52(8) 1005-1008 (2004)[3]

Experimental Protocols

The characterization of **Carviolin** involves standard natural product chemistry and bioassay protocols. Below are representative methodologies for its isolation and initial bioactivity assessment.

Isolation and Purification of Carviolin

This protocol describes a general method for extracting **Carviolin** from fungal biomass.

- **Cultivation:** Grow the producing fungal strain (e.g., *Penicillium purpureum*) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation for 14-21 days.

- **Extraction:** Separate the mycelial biomass from the culture broth by filtration. Lyophilize the mycelium and extract with an organic solvent such as ethyl acetate or methanol at room temperature for 24 hours.
- **Solvent Partitioning:** Concentrate the crude extract under reduced pressure. Partition the residue between n-hexane and 90% methanol to remove nonpolar lipids.
- **Chromatography:** Subject the methanolic fraction to column chromatography on a silica gel stationary phase. Elute with a gradient of increasing polarity (e.g., dichloromethane to methanol).
- **Purification:** Monitor fractions by Thin Layer Chromatography (TLC) for the presence of the characteristic red-violet pigment. Pool the relevant fractions and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure **Carviolin**.
- **Structure Verification:** Confirm the identity and purity of the isolated compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay

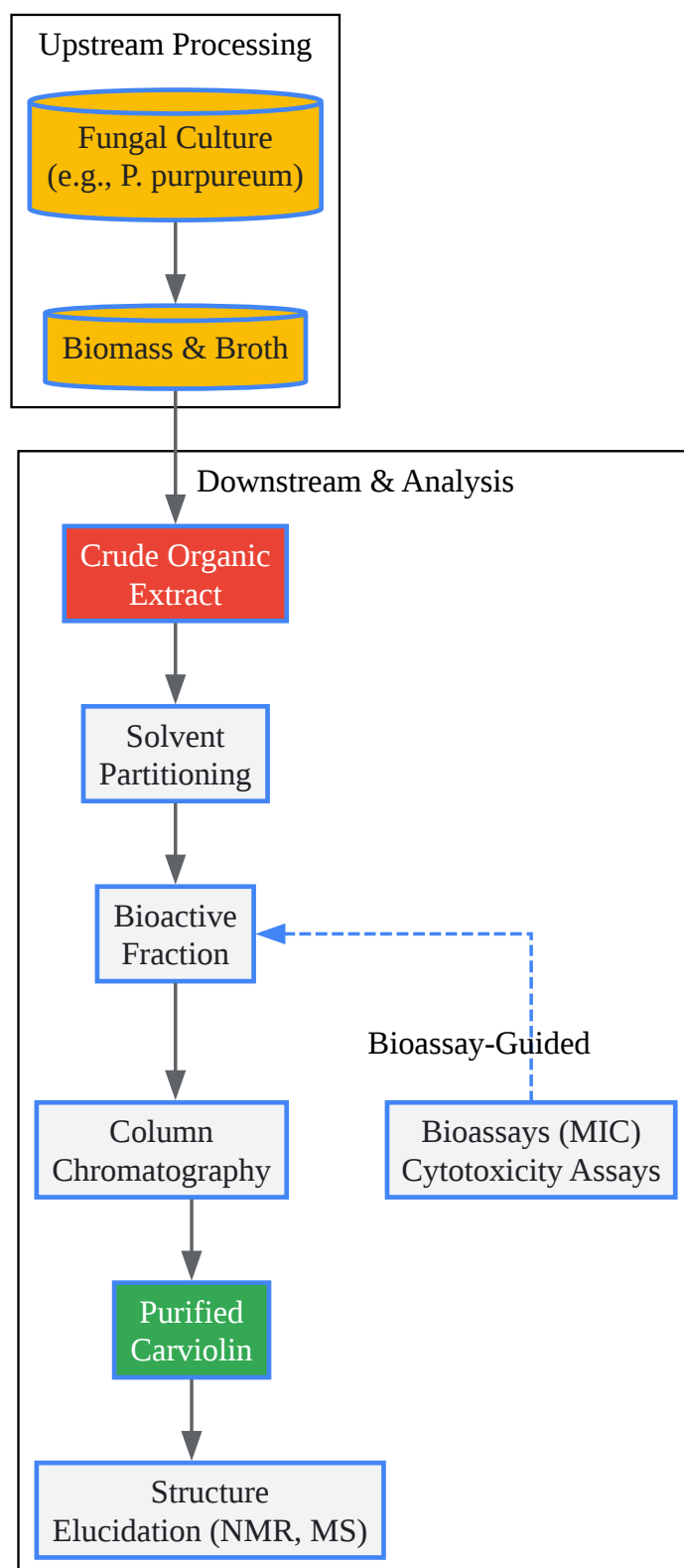
This protocol is used to determine the antifungal or antibacterial activity of **Carviolin**.

- **Inoculum Preparation:** Prepare a standardized suspension of the target microorganism (e.g., *Candida albicans* or *Staphylococcus aureus*) in a suitable broth (e.g., Mueller-Hinton Broth).
- **Serial Dilution:** Prepare a series of twofold dilutions of **Carviolin** in a 96-well microtiter plate, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
- **Inoculation:** Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
- **Incubation:** Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
- **Determination of MIC:** The MIC is defined as the lowest concentration of **Carviolin** that results in the complete visible inhibition of microbial growth.

Visualizations: Workflows and Putative Signaling

Experimental Workflow

The following diagram illustrates the generalized workflow for the bioassay-guided isolation of **Carviolin** from its fungal source.

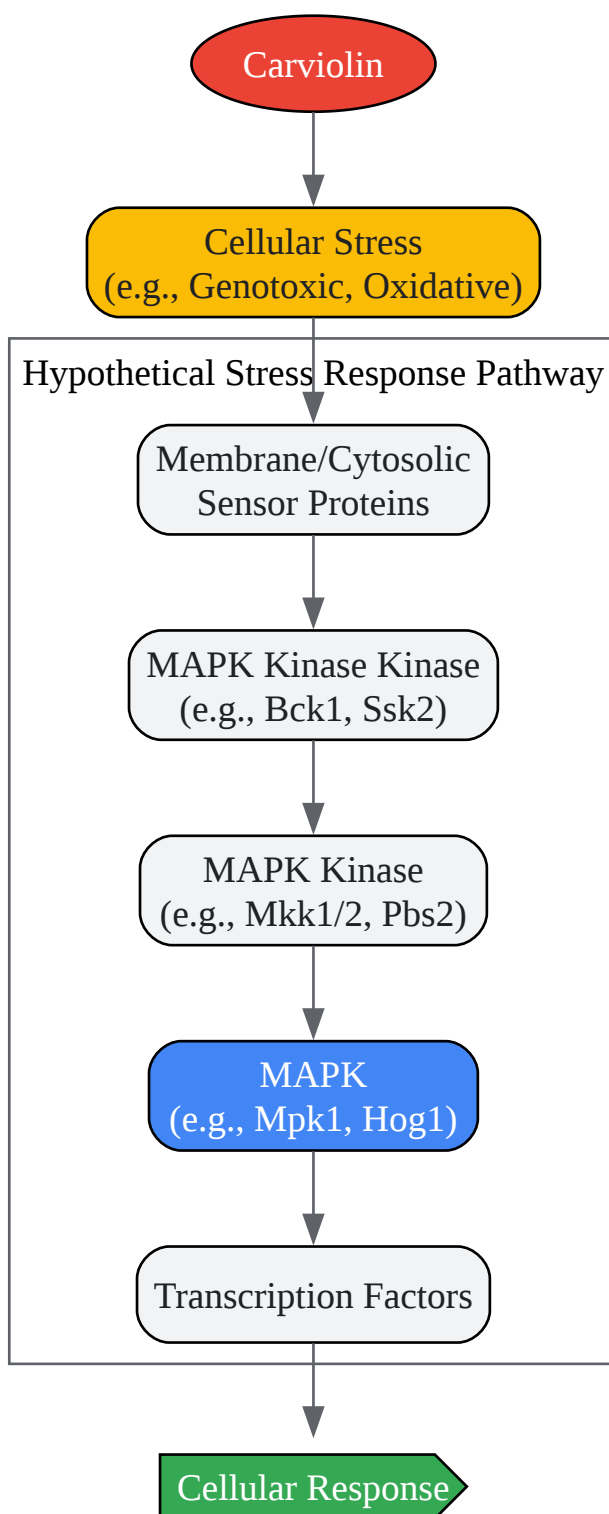


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Bioassay-guided isolation workflow for **Carviolin**.

Putative Signaling Pathway Modulation

While the precise molecular targets of **Carviolin** are not fully elucidated, its cytotoxic and immunosuppressive activities suggest interference with fundamental cellular signaling pathways. Many natural product polyketides are known to inhibit protein kinases or modulate stress-response pathways. The diagram below proposes a hypothetical mechanism where **Carviolin** induces cellular stress, potentially through intercalation with DNA or inhibition of key enzymes like topoisomerases, leading to the activation of the Cell Wall Integrity (CWI) and/or High Osmolarity Glycerol (HOG) MAPK signaling pathways, ultimately culminating in cell cycle arrest or apoptosis.



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Hypothetical signaling pathway affected by **Carviolin**.

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References

- 1. Carviolin | antifungal | antibacterial | phytotoxic | TargetMol [targetmol.com]
- 2. Carviolin | C₁₆H₁₂O₆ | CID 10040432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carviolin - Immunomart [immunomart.com]
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